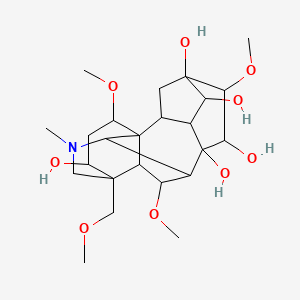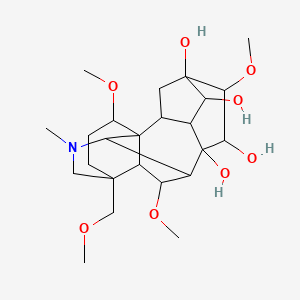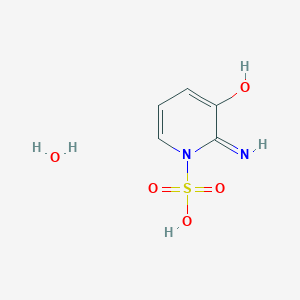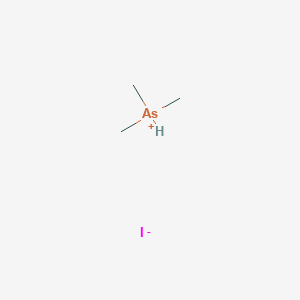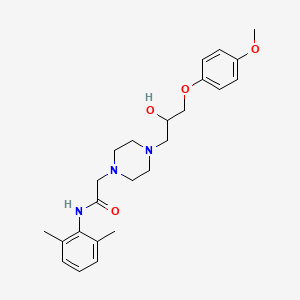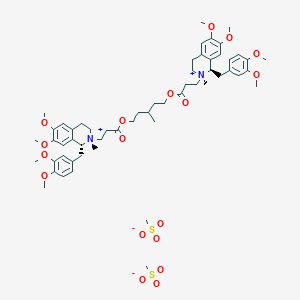
(Acetylacetonato)dicarbonylrhodium(I)
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of (Acetylacetonato)dicarbonylrhodium(I) involves the reaction of RhCl3·nH2O with acetylacetonate ligands under specific conditions to achieve a high yield of 97%. This process is significant for producing the compound at an industrial scale, indicating its commercial viability and importance in various applications (Ma Lei, 2012).
Molecular Structure Analysis
The molecular structure of (Acetylacetonato)dicarbonylrhodium(I) has been characterized by IR, MS, H-NMR, and C-NMR techniques, confirming the expected coordination geometry around the rhodium center. These characterization methods provide a detailed understanding of the molecular geometry, which is crucial for its activity as a catalyst (Li Che, 2014).
Chemical Reactions and Properties
(Acetylacetonato)dicarbonylrhodium(I) exhibits remarkable catalytic properties, particularly in the carbonylation of methyl acetate, where it demonstrates good activities. The presence of proximate H-bonding substituents in its bipyridine ligands enhances its catalytic performance, showcasing its utility in organic synthesis and industrial processes (C. Conifer et al., 2011).
科研应用
Catalysis and Chemical Synthesis
(Acetylacetonato)dicarbonylrhodium(I) serves as a catalyst in several chemical reactions, including the oxo-process for synthesizing aldehydes from olefins and syngas, and as a precursor for chemical vapor deposition (CVD) Rhodium plating processes. It shows high effectiveness in catalyzing the addition reaction of α-keto acid chlorides with terminal alkynes to produce (Z)-γ-chloro-α-oxo-β,γ-unsaturated ketones with regio- and stereoselectivity (Ma Lei, 2012); (Taigo Kashiwabara, Masato Tanaka, 2011).
Spectroscopy and Physical Chemistry
The compound has been extensively studied using two-dimensional time-frequency ultrafast infrared vibrational echo spectroscopy, revealing intricate details about vibrational dephasing mechanisms and solute-solvent interactions. These studies contribute significantly to understanding the dynamic behavior of molecules in different phases and temperatures, providing insights into the fundamental principles of physical chemistry (K. A. Merchant et al., 2001); (K. Rector, M. Fayer, 1998).
Structural Analysis and Characterization
Research on (Acetylacetonato)dicarbonylrhodium(I) also involves its structural characterization through techniques like X-ray diffraction, IR, NMR, and C-NMR spectroscopy. These studies provide detailed insights into the molecular structure, bonding, and electronic properties of the compound, facilitating its application in more targeted chemical synthesis and material science projects. The crystal structure analysis has refined our understanding of its planar coordination geometry and metal-ligand interactions, contributing to the development of new catalytic processes and materials (F. Huq, A. C. Skapski, 1974).
Chemical Preparation and Optimization
Significant research efforts are dedicated to optimizing the synthesis process of (Acetylacetonato)dicarbonylrhodium(I) to enhance yield, reduce production costs, and improve the efficiency of its application in industrial catalysis. These studies have led to the development of methods that simplify the preparation steps, making it more accessible for commercial production and application in various chemical processes (Li Che, 2014).
Safety And Hazards
性质
CAS 编号 |
14874-82-9 |
|---|---|
产品名称 |
(Acetylacetonato)dicarbonylrhodium(I) |
分子式 |
C₇H₇O₄Rh |
分子量 |
258.03 |
同义词 |
Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



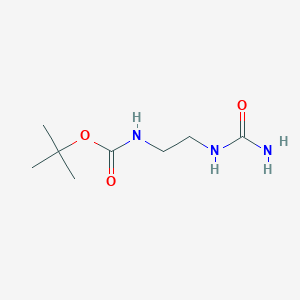
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
